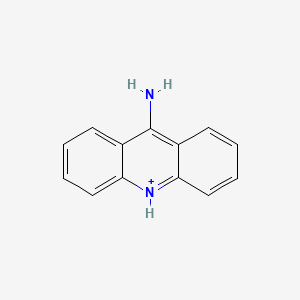

9-Aminoacridinium

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C13H11N2+ |

|---|---|

分子量 |

195.24 g/mol |

IUPAC 名称 |

acridin-10-ium-9-amine |

InChI |

InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15)/p+1 |

InChI 键 |

XJGFWWJLMVZSIG-UHFFFAOYSA-O |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N |

规范 SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N |

产品来源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 9 Aminoacridinium

Modern Synthetic Approaches for 9-Aminoacridinium Derivatives

The functionalization of the 9-aminoacridine (B1665356) core is crucial for modulating its biological and photophysical properties. researchgate.net Several modern synthetic strategies have been developed to achieve this, offering efficient and versatile routes to novel derivatives.

Reductive Amination Protocols for 9-Aminoacridine Derivatization

Reductive amination is a powerful one-pot method for the synthesis of N-substituted 9-aminoacridine derivatives. google.com This reaction involves the direct transformation of an aldehyde's functional group into an amine by reacting it with a 9-aminoacridine compound in the presence of a suitable reducing agent. google.com This approach is particularly useful for preparing derivatives where the substituent at the 9-amino position is an alkyl or arylmethyl group. google.com

A variety of reducing agents can be employed, including sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and diborane, often in a weakly acidic medium. google.com For instance, the reaction of 9-aminoacridine with various benzaldehydes in the presence of NaCNBH₃ in a methanol (B129727) solution containing acetic acid affords N-benzyl-9-aminoacridines in good yields (58-92%). google.com This method has been successfully applied to synthesize a range of derivatives with both electron-donating and electron-withdrawing groups on the phenyl ring. google.com

A recent study also described the use of reductive amination for the synthesis of red-emitting fluorescent tags for glycan derivatization based on a 9-aminoacridine scaffold. nih.gov These dyes, featuring an amino group at the C-7 position for conjugation, readily undergo reductive amination with reducing sugars. nih.gov

Table 1: Examples of N-benzyl-9-aminoacridines synthesized via reductive amination google.com

| Compound | Aldehyde | Substituent on Phenyl Ring | Yield (%) |

| 1 | 2-carboxybenzaldehyde | 2-COOH | - |

| 2 | 4-carboxybenzaldehyde | 4-COOH | - |

| 9 | 5-methoxyindole-3-carboxaldehyde | 5-OCH₃ (on indolyl) | - |

Note: Specific yield percentages for compounds 1, 2, and 9 were not provided in the source material, but the general yield range for this class of reactions was reported as 58-92%.

Nucleophilic Aromatic Substitution (SNAr) Reactions in 9-Aminoacridine Synthesis

Nucleophilic aromatic substitution (SNAr) represents a key strategy for the synthesis of 9-anilinoacridines and other arylamino derivatives. google.com The amino group at the 9-position of 9-aminoacridine is sufficiently nucleophilic to attack electron-deficient aromatic rings, leading to the displacement of a leaving group. googleapis.com This reaction is a cornerstone for creating derivatives with extended aromatic systems attached to the 9-amino group. arkat-usa.org

The reaction conditions typically involve heating 9-aminoacridine with a suitable halo-substituted aromatic or heteroaromatic compound, often in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). googleapis.comslideshare.net For example, reacting 9-aminoacridine with chloropyridines or chloropyrimidines under these conditions yields the corresponding 9-(azaarylamino)acridines in good yields. slideshare.net This method has also been used to synthesize 9-anilinoacridine (B1211779) derivatives by reacting 9-aminoacridine with compounds like 1,5-difluoro-2,4-dinitrobenzene. google.com

The use of aqueous, mild conditions for SNAr reactions has also been explored, employing additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction between various nucleophiles and electrophiles. d-nb.info

Addition-Elimination Reaction Pathways for Acridine (B1665455) Core Modification

Addition-elimination reactions provide another avenue for modifying the acridine core, particularly for the synthesis of 9-(acridinylamino)quinones. slideshare.net This method typically involves the reaction of 9-aminoacridine with haloquinones or halo-naphthoquinones. slideshare.net

For instance, reacting 9-aminoacridine with 2,3-dichloro-1,4-naphthoquinone in boiling ethanol (B145695) leads to the formation of a derivative where the amino group has displaced one of the chlorine atoms. googleapis.com This approach allows for the introduction of quinone moieties, which are known to be biologically active, directly onto the 9-aminoacridine scaffold. googleapis.com

Solid-Phase Synthesis Techniques for this compound Analogs

Solid-phase organic synthesis (SPOS) offers a rapid and efficient method for generating libraries of this compound analogs for screening and pharmacological evaluation. google.comgoogle.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule, followed by cleavage from the resin. googleapis.com

One application of SPOS in this context is the synthesis of 9-anilinoacridine derivatives. google.com The process can involve loading a suitable resin, such as Rink Amide MBHA or Cl-Trt resin, with a molecule like 3-nitro-4-fluorobenzoic acid. googleapis.comgoogle.com This is followed by reaction with 9-aminoacridine under nucleophilic aromatic substitution conditions. googleapis.com This approach allows for the creation of mono- and bis-9-anilinoacridine derivatives with high yields and purities. googleapis.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition ("Click" Chemistry) for 9-Aminoacridine Conjugates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for linking molecules containing azide (B81097) and alkyne functional groups. scispace.combeilstein-journals.org This methodology has been employed to create bioconjugates of 9-aminoacridine. researchgate.netnih.gov

The reaction typically proceeds under mild conditions, often in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. scispace.com The use of a copper-binding ligand can accelerate the reaction and protect biomolecules from oxidation. scispace.com This strategy has been used to attach 9-aminoacridine to various biomolecules, including peptides, to modulate their activity and bioavailability. researchgate.net For instance, an alkyne-bearing non-natural amino acid can be incorporated into a protein, which is then conjugated to an azide-functionalized 9-aminoacridine derivative. nih.gov

Electrochemical Conversion and Dehydroaromatization Methods for Acridinium (B8443388) Salts

Electrochemical methods offer a clean and efficient way to synthesize acridinium salts from their dihydroacridine precursors. thieme-connect.de Anodic dehydroaromatization involves the oxidation of a 9,10-dihydroacridine (B10567) to the corresponding acridinium salt. researchgate.net This method is advantageous as it avoids the need for chemical oxidants and often proceeds with high yields. thieme-connect.de

The reactivity of dihydroacridines on the anode can lead to either the formation of the 9-substituted acridine or cleavage of the C-X bond at the 9-position, depending on the substituent. researchgate.net The oxidation potential of the dihydroacridine is a key factor in this process. researchgate.net This electrochemical approach has been used to prepare 9-(hetero)aryl-N-methylacridinium salts. researchgate.netresearchgate.net

Modular Catalyst Design Principles for Aminoacridinium Photoredox Systems

The rational design of photocatalysts is often challenged by the intricate mechanistic pathways and the limited modularity of the catalyst's structure. researchgate.net However, significant strides have been made in developing modular approaches to synthesize aminoacridinium catalysts, allowing for the fine-tuning of their photophysical and photochemical properties. researchgate.netacs.org These strategies are crucial for creating a diverse range of catalysts that can complement traditional polypyridyl transition metal systems. researchgate.netacs.org

A key principle in modular design involves the synthesis of acridinium salts through methods that permit the systematic variation of substituents. rsc.orgresearchgate.net This allows for the adjustment of properties such as excited-state lifetimes, redox potentials, and photostability. researchgate.netacs.org For instance, a combined halogen-metal exchange and directed ortho-metalation has been employed to generate bifunctional organodilithium reagents. scispace.com This method provides access to a wide array of modular acridinium catalysts with tailored properties. researchgate.netacs.orgscispace.com

The modularity of these organophotocatalysts is a significant advantage, enabling the development of catalysts with a broad spectrum of redox properties. rsc.orgresearchgate.netrsc.org This tunability is essential for optimizing catalytic performance in various chemical transformations. rsc.orgresearchgate.net By strategically introducing different functional groups, researchers can create catalysts with properties analogous to those of iridium- and ruthenium-based catalysts, offering sustainable alternatives. scispace.com

A notable example of modular design is the creation of an acridinium betaine (B1666868) catalyst that facilitates proton-coupled electron transfer (PCET). rsc.org This catalyst features a 9-mesityl acridinium moiety as the redox-active unit and a phenoxide as the substrate activation site, demonstrating the power of integrating different functional components into a single molecular framework. rsc.org

Functionalization of the this compound Core

Direct functionalization of the this compound core is a powerful strategy for modifying its properties. Recent advancements have focused on site-selective C-H alkylation and arylation, as well as the introduction of electron-withdrawing and electron-donating groups to precisely tune the catalyst's characteristics.

Site-Selective C-H Alkylation and Arylation Strategies

Traditional methods for functionalizing the acridinium core often involve de novo synthesis, which can be complex and require sensitive reagents. chinesechemsoc.orgchinesechemsoc.org To overcome these challenges, late-stage C-H functionalization has emerged as a more efficient and modular approach. chinesechemsoc.orgchinesechemsoc.org

A significant breakthrough has been the development of a method for the site-selective C-H alkylation of acridinium salts using organotrifluoroborates. chinesechemsoc.orgchinesechemsoc.org This process involves a sequential photochemical addition and electrocatalytic dehydrogenation. chinesechemsoc.org The reaction is initiated by visible light, which induces a cross-coupling between the acridinium salt and the organotrifluoroborate, forming a persistent acridine radical and a transient alkyl radical. chinesechemsoc.org This method demonstrates excellent regioselectivity, affording 3-alkylated and 3,6-dialkylated acridinium products. chinesechemsoc.orgacs.org The reaction conditions are mild and compatible with a wide range of functional groups, including primary, secondary, and tertiary alkyl groups, as well as those containing phthalimides, ketones, and esters. chinesechemsoc.org

| Product | R Group | Yield (%) |

|---|---|---|

| 3 | n-Butyl | 97 |

| 10 | Phthalimido-propyl | 85 |

| 11 | Cyclopropyl | 80 |

| 16 | 2-Oxocyclohexyl | 73 |

| 19 | t-Butyl | 88 |

| 22 | Ethyl 2-methylpropanoate | 78 |

In addition to alkylation, late-stage photoinduced arylation of acridinium salts has also been achieved using aryl diazonium salts. researchgate.net This method provides a direct route to C9-arylated N-methyl acridinium salts. researchgate.net Dual catalytic systems combining photoredox catalysis with other catalytic cycles, such as those involving nickel or gold, have also been employed for C-H arylation. beilstein-journals.orgnih.gov For instance, the combination of an organic acridinium photocatalyst with a nickel catalyst has enabled the allylic C-H arylation of various substrates. nih.gov

Introduction of Electron-Withdrawing and Electron-Donating Groups to Tune Properties

The strategic placement of these functional groups can significantly impact the catalyst's behavior. For example, introducing electron-donating groups can lead to a red shift in absorption and emission, while electron-withdrawing groups typically cause a blue shift and can enhance fluorescence. chemrxiv.org Furthermore, EWGs tend to lower the reduction potentials and increase the oxidation potentials of the acridinium catalyst. chemrxiv.org

Synthetic methods to achieve this functionalization are varied. Nucleophilic aromatic substitution and addition-elimination reactions are commonly employed to introduce a wide range of substituents. google.com For instance, 9-aminoacridine can be reacted with various haloaryl compounds or substituted quinones to yield derivatives with tailored electronic properties. google.com Solid-phase synthesis has also been utilized to prepare 9-aminoacridine derivatives containing strong EWGs like nitro (NO₂) and trifluoromethyl (CF₃) groups. google.com

The impact of these modifications is evident in the performance of the resulting photocatalysts. For example, the introduction of electron-donating groups into the acridinium core of a catalyst can enhance charge transfer by stabilizing the mesityl moiety at the 9-position. researchgate.net This has been shown to result in a strong oxidant in the excited state with unique oxidizing properties. rsc.orgresearchgate.net

| Compound | Substituent (X) | Substituent Type |

|---|---|---|

| 1 | 2-Carboxyphenyl | EWG |

| 29 | 5-Bromo-2-pyrimidyl | EWG |

| 30 | 5-Methyl-2-pyrimidyl | EDG |

| 32 | 5-Cyano-2-pyrimidyl | EWG |

| 40 | 3-Chloro-6,7-dimethyl-1,4-naphthoquinon-2-yl | EWG/EDG |

The ability to systematically modify the this compound scaffold through these advanced synthetic methodologies provides a powerful toolbox for the development of highly efficient and selective photoredox catalysts for a wide range of organic transformations.

Molecular Structure Elucidation and Computational Analysis of 9 Aminoacridinium Systems

Spectroscopic and Advanced Characterization Methodologies

A variety of spectroscopic and analytical techniques are employed to elucidate the intricate molecular structures of 9-aminoacridinium systems.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within this compound compounds. In the case of this compound picrate (B76445) (9-AAcPc), FT-IR analysis confirms the presence of characteristic vibrational frequencies. scite.aieurjchem.com These spectra, often supported by theoretical calculations, provide insights into the molecular structure. acs.org The comparison between experimental and theoretically derived harmonic frequencies helps to confirm the coexistence of different tautomeric forms at ambient temperatures. acs.org

A study of this compound picrate revealed specific vibrational bands corresponding to different functional groups, which were instrumental in confirming the compound's molecular structure. eurjchem.comresearchgate.net

Table 1: Selected FT-IR Spectral Data for this compound Picrate (9-AAcPc)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3350 | N-H stretching (broad) | sid.ir |

| 2760 | C-H stretching (medium) | sid.ir |

| 1720 | C=O stretching (strong) | sid.ir |

| 1550 | N-H bending / C=C stretching (strong) | sid.ir |

This table is based on data for a related compound and serves as an illustrative example of typical vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹B NMR)

NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental in determining the precise structure of this compound derivatives. eurjchem.com The chemical shifts observed in ¹H NMR spectra provide information about the electronic environment of the protons. For instance, in certain 9-aminoacridine (B1665356) derivatives, a low-field shift for specific anilinic protons supports the presence of a positively charged this compound moiety. google.com The chemical shifts in ¹³C NMR spectra further aid in the structural elucidation. chemicalbook.com

The analysis of this compound picrate using ¹H and ¹³C NMR confirmed its molecular structure. scite.aieurjchem.comresearchgate.netdntb.gov.ua While ¹¹B NMR is mentioned as a technique, specific applications to this compound were not detailed in the provided search results.

Table 2: Representative NMR Chemical Shift Data

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H | ~9.88 | DMSO-d₆ | researchgate.net |

Note: Specific assignments for each peak require more detailed spectral analysis.

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Studies on various this compound salts, such as the chloride N,N-dimethylformamide monosolvate and the nitrate (B79036) monohydrate, have provided detailed insights into their crystal structures. nih.goviucr.orgiucr.orgnih.gov

For example, this compound chloride N,N-dimethylformamide monosolvate crystallizes in the monoclinic space group P2₁/c. nih.goviucr.org Its structure is stabilized by N—H⋯O and N—H⋯Cl hydrogen bonds and π–π stacking interactions. nih.goviucr.org The this compound cations are protonated at the central ring's nitrogen atom. nih.goviucr.org In the crystal lattice, these cations form layers and are oriented in an antiparallel manner. nih.goviucr.org

Similarly, this compound nitrate monohydrate crystallizes in the triclinic space group P-1. iucr.org In this structure, the pyridine (B92270) nitrogen atom is protonated and forms a hydrogen bond with a water molecule. iucr.org The amino group participates in hydrogen bonding with neighboring nitrate anions, leading to a layered network in the crystal. iucr.org The fused tricyclic system of the this compound cation is essentially planar. iucr.org

The crystal structure of this compound picrate has also been determined, revealing a triclinic space group P-1. scite.aieurjchem.comresearchgate.netdntb.gov.ua The planarity of the this compound moiety is a common feature, with slight deviations observed in some cases. researchgate.net These studies highlight the importance of hydrogen bonding and π–π stacking in the supramolecular assembly of these compounds. nih.goviucr.orgresearchgate.net

Table 3: Crystallographic Data for Selected this compound Salts

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| This compound chloride N,N-dimethylformamide monosolvate | Monoclinic | P2₁/c | N—H⋯O and N—H⋯Cl hydrogen bonds, π–π stacking | nih.goviucr.org |

| This compound nitrate monohydrate | Triclinic | P-1 | Layered network via hydrogen bonds involving water and nitrate ions | iucr.org |

Thermal Behavior Studies (e.g., Thermogravimetric Analysis/Differential Thermogravimetric Analysis - TGA/DTG)

Thermal analysis techniques like TGA and DTG are used to investigate the thermal stability and decomposition patterns of this compound compounds. The thermal stability of this compound picrate has been analyzed using TGA/DTG, providing information on its decomposition process under heating. scite.aieurjchem.comresearchgate.netdntb.gov.ua Similarly, the thermal behavior of multicomponent crystals involving naproxen (B1676952) and acridines, including this compound, has been assessed using TGA and differential scanning calorimetry (DSC) to determine their thermal stability. rsc.org

Quantum Chemical and Theoretical Modeling Studies

Theoretical calculations play a vital role in complementing experimental findings and providing deeper insights into the electronic and structural properties of this compound systems.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT calculations are widely used to optimize the molecular geometry of this compound compounds and to predict their electronic properties. For this compound picrate, DFT calculations have been employed to optimize its molecular geometry, and the results have been compared with the experimental structure obtained from X-ray diffraction. scite.aieurjchem.comresearchgate.netdntb.gov.ua The correlation between the calculated and experimental geometric parameters, such as bond lengths and angles, is generally good. researchgate.net

These theoretical studies also allow for the investigation of properties that are difficult to probe experimentally. For instance, DFT has been used to calculate frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. eurjchem.comresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's stability. researchgate.net Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, help to visualize the charge distribution and identify reactive sites within the molecule. eurjchem.comresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound chloride |

| This compound chloride N,N-dimethylformamide monosolvate |

| This compound nitrate monohydrate |

| This compound picrate (9-AAcPc) |

| Naproxen |

| Picric acid |

Frontier Molecular Orbital (HOMO/LUMO) Analysis of Electronic Structure

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for describing the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests a molecule is more reactive and less stable. researchgate.net

In the context of this compound systems, Density Functional Theory (DFT) calculations are commonly employed to determine the energies and spatial distributions of these frontier orbitals. researchgate.netdntb.gov.uaeurjchem.com For instance, in studies of this compound picrate, DFT calculations have been used to analyze the electronic structure and predict the nature of electronic transitions. researchgate.net The HOMO and LUMO are often found to be delocalized across the π-system of the acridine (B1665455) ring structure. researcher.life

The analysis of the HOMO-LUMO gap provides insights into charge transfer interactions within the molecule or molecular complex. acs.org For the salt this compound picrate, the calculated energy gap is instrumental in understanding its stability. researchgate.net Theoretical calculations for this compound, considering different possibilities for proton transfer, yielded energy gap values of 3.3374 eV and 3.0928 eV, indicating its reactive nature. researchgate.net These computational analyses help to correlate the electronic structure with the observed chemical and physical properties of this compound derivatives. acs.org

| Compound System | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| This compound Picrate (Possibility I) | DFT | - | - | 3.3374 | researchgate.net |

| This compound Picrate (Possibility II) | DFT | - | - | 3.0928 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate, near-zero potential. researcher.life

For this compound systems, MEP analysis reveals the locations of electrophilic and nucleophilic centers. researchgate.net In the this compound cation, the positive potential is generally located around the hydrogen atoms of the amino group and the aromatic rings, while the nitrogen heteroatom of the acridine ring concentrates negative potential. acs.org This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

In the case of salts like this compound picrate, MEP maps are calculated using density functional theory methods. researchgate.neteurjchem.com These maps help to understand how the counter-ion influences the charge distribution on the this compound moiety and vice-versa. For example, in a study of a metal-organic compound, MEP analysis showed a maximum potential of +99 kcal/mol over hydrogen atoms and a minimum of -53 kcal/mol near sulfonate groups, clearly defining the reactive sites. mdpi.com Such analyses confirm that interactions like "charge reverse" halogen bonds are electrostatically favorable and play a significant role in the crystal packing. mdpi.com The MEP provides a visual representation of the regions most likely to be involved in non-covalent interactions, guiding the understanding of supramolecular assembly. researchgate.net

| System | Region | MEP Value Range (kcal/mol) | Significance | Source |

| Metal-Organic Compound with H-bonding | H-atoms of water molecules | +99 (max) | Electrophilic center | mdpi.com |

| Metal-Organic Compound with H-bonding | Sulfonate groups | -53 (min) | Nucleophilic center | mdpi.com |

Non-Covalent Interaction (NCI) and Atom in Molecules (AIM) Analysis for Weak Interactions

The stability and structure of molecular crystals, including those of this compound systems, are largely governed by a network of weak, non-covalent interactions (NCIs). jussieu.fr To study these intricate interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, computational methods like the Non-Covalent Interaction (NCI) index and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. scielo.org.mxresearchgate.net

The NCI analysis, based on the electron density and its reduced density gradient (RDG), provides a visual representation of NCIs in real space. researchgate.net Isosurfaces are colored to distinguish between different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong, repulsive steric clashes. mdpi.com This method is effective for identifying and characterizing the interactions that direct the self-assembly of molecules in a crystal. scielo.org.mx

The QTAIM theory, developed by Bader, analyzes the topology of the electron density to define atomic basins and the paths that connect them. scirp.org The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond. scirp.org For instance, QTAIM has been used to estimate the interaction energies of individual hydrogen bonds in supramolecular systems. irb.hrresearchgate.net In one study, the stabilization energy of an N-H···N hydrogen bond was calculated to be around 4.0 kcal/mol. irb.hrresearchgate.net These analyses have shown that charge-assisted hydrogen bonds are not always energetically superior to their neutral counterparts. irb.hrresearchgate.net

| Interaction Type | System | Stabilization Energy (kcal/mol) | Method | Source |

| N-H···N Hydrogen Bond | Melaminium Species | ~4.0 | QTAIM | irb.hrresearchgate.net |

| O-H···O Hydrogen Bonds | Supramolecular Assembly | -40.5 (total) | Vr predictor (based on QTAIM) | mdpi.com |

| C-H···N Contacts | Supramolecular Assembly | -2.6 (total) | Vr predictor (based on QTAIM) | mdpi.com |

Theoretical Models for Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The interaction involves a partial transfer of electronic charge from the donor's HOMO to the acceptor's LUMO, resulting in a characteristic new absorption band in the electronic spectrum. acs.org this compound, with its extended π-electron system, can act as a component in such complexes. dntb.gov.uaeurjchem.com

Theoretical models, primarily based on quantum mechanics, are essential for understanding the nature of CT complexes. dntb.gov.uaeurjchem.com The stability of these complexes is often evaluated by calculating thermodynamic parameters and spectroscopic properties. acs.org The Benesi-Hildebrand method is a classical approach used to determine the stoichiometry and equilibrium constants of CT complexes from experimental spectrophotometric data. acs.org

Computationally, the formation of a CT complex is indicated by a color change and the appearance of a new CT band, which corresponds to an electronic transition from the HOMO of the donor-acceptor pair to the LUMO. acs.org DFT calculations are used to optimize the geometry of the complex and to analyze the frontier molecular orbitals involved in the charge transfer. researchgate.netacs.org These studies confirm the stability of the formed complex, which can arise from a combination of charge transfer and, in some cases, proton transfer. acs.org Host-stabilized charge-transfer interactions, for example using cucurbiturils, are a modern approach to constructing complex supramolecular assemblies. rsc.org

Computational Studies of Proton Transfer Phenomena and Energy Landscapes

Proton transfer is a fundamental chemical process that can occur in this compound systems, particularly in their salts with acids like picric acid or pyridine-2,5-dicarboxylic acid N-oxide. researchgate.netacs.org Computational chemistry provides powerful tools to investigate the probability, mechanism, and energetics of these proton transfer events.

DFT calculations are widely used to model the potential energy surface (PES) associated with the proton transfer. researchgate.netdntb.gov.uaeurjchem.com By calculating the energies of the reactant, product, and transition states, researchers can determine the energy barrier for the transfer and the relative stability of the different protonated forms. For example, in the this compound picrate system, theoretical calculations were performed to assess the likelihood of a proton transferring from the phenolic -OH group of picric acid to either the exocyclic amino nitrogen or the endocyclic ring nitrogen of the 9-aminoacridine moiety. researchgate.netdntb.gov.uaeurjchem.com

These studies help to elucidate the most stable tautomeric or protonated form of the molecule in a given environment. acs.org The energy landscape can also be modulated by intermolecular interactions within a crystal or by the solvent environment. acs.orgucl.ac.uk In some supramolecular systems, proton transfer is coupled with electron transfer, and computational models can help unravel these complex, coupled processes by calculating the energy values of one-electron intermediates. ucl.ac.uk Such computational investigations are critical for understanding the structure and reactivity of this compound compounds where proton position is ambiguous. researchgate.netresearchgate.net

Interaction Energies of Supramolecular Assemblies

The formation and stability of supramolecular assemblies, such as the crystal lattices of this compound salts, are determined by the sum of all intermolecular interaction energies. acs.org Computational chemistry offers methods to quantify these energies, providing insight into the forces that drive crystal packing. imedpub.comimedpub.com

The interaction energy of a molecular pair within a crystal can be calculated using high-level quantum mechanical methods. The PIXEL method, for instance, partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the nature of the interaction. imedpub.com For example, a strong O-H···N hydrogen bond in one crystal was found to have a stabilization energy of -69.7 kJ/mol, dominated by the coulombic contribution. imedpub.com

DFT calculations with dispersion corrections (e.g., DFT-D3) are also widely used to compute the interaction energies of various supramolecular motifs, such as π-stacking assemblies. mdpi.com In a study of a metal-organic compound, the formation energy of a double π-stacking assembly was calculated to be a very large -119.9 kcal/mol, driven by strong electrostatic effects. mdpi.com These calculations are crucial for understanding why certain packing arrangements are preferred and for the rational design of new crystalline materials with desired properties. acs.orgacs.org

| Molecular Pair/Assembly | Total Interaction Energy (kJ/mol) | Dominant Contribution | Method | Source |

| O-H···N H-bond pair | -69.7 | Coulombic (~56%) | PIXEL | imedpub.com |

| N-H···O H-bond / C-H···π pair | -56.6 | - | PIXEL | imedpub.com |

| C-H···π interaction | -20.1 | Dispersion | PIXEL | imedpub.com |

| C-H···O interaction | -9.3 | - | PIXEL | imedpub.com |

| Double π-stacking assembly | -501.7 (-119.9 kcal/mol) | Electrostatic | RI-BP86-D3/def2-TZVP | mdpi.com |

Intermolecular Interactions and Supramolecular Assembly of 9 Aminoacridinium

Nucleic Acid Interaction Mechanisms

The planar aromatic structure and cationic nature of 9-aminoacridinium at physiological pH are key to its potent interactions with nucleic acids. mdpi.com These interactions occur through multiple modalities, leading to significant disruption of cellular processes such as replication and transcription.

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation. researchgate.netresearchgate.net The flat, three-ring system of the acridine (B1665455) core inserts itself between the base pairs of the DNA double helix. researchgate.net This physical insertion causes local structural distortions, such as unwinding of the helix and an increase in the separation between adjacent base pairs.

This intercalation directly interferes with the process of transcription. mdpi.comgoogle.com The presence of the intercalated molecule obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting the synthesis of RNA. mdpi.com Derivatives of 9-aminoacridine (B1665356) are known to act as DNA-intercalating agents with antiproliferative properties based on the inhibition of DNA topoisomerases I and II. google.com These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition by intercalating agents leads to the stabilization of enzyme-DNA cleavage complexes, resulting in DNA strand breaks and cell death. The introduction of an electron-withdrawing group, such as a chlorine atom, into the acridine ring can increase the intercalative DNA binding affinity. tandfonline.com

Beyond its well-documented interaction with DNA, this compound also binds effectively to RNA. mdpi.comresearchgate.net This binding capability is a significant factor in its ability to interfere with cellular processes after transcription has occurred. Using a fluorescent intercalator displacement assay, it has been demonstrated that 9-aminoacridine can bind to RNA in vitro. mdpi.comresearchgate.netnih.gov

This interaction with RNA is believed to be a contributing factor to its inhibition of post-transcriptional events, particularly the maturation of precursor ribosomal RNA (pre-rRNA). mdpi.comnih.gov The binding of this compound to pre-rRNA molecules can disrupt their intricate folding and interfere with the enzymatic cleavage events required to produce mature ribosomal RNAs. This interference with RNA processing represents a key mechanism of post-transcriptional gene silencing. nih.gov

A critical consequence of this compound's interaction with nucleic acids is the potent and rapid inhibition of ribosome biogenesis. mdpi.comresearchgate.net This process is targeted at two distinct stages: the transcription of ribosomal DNA (rDNA) by RNA Polymerase I (Pol I) and the subsequent processing of the synthesized 47S pre-rRNA transcripts. mdpi.comnih.gov

Studies in mammalian cells have shown that this compound is a powerful inhibitor of pre-rRNA transcription, with micromolar concentrations causing a significant reduction in 47S pre-rRNA levels within a short time frame. mdpi.com The compound efficiently reaches the nucleolus, the site of ribosome synthesis, and blocks Pol I transcription within minutes of cell exposure. mdpi.com In addition to halting transcription, this compound also disrupts the processing of pre-rRNAs that have already been synthesized. mdpi.comresearchgate.net This dual-action—targeting both transcription and maturation of pre-rRNA—leads to a rapid and comprehensive shutdown of the ribosome production line. nih.gov

In addition to its role as a classic intercalator, this compound disrupts DNA replication through a distinct mechanism involving the destabilization of the DNA growing point. nih.gov Research has shown that at concentrations below 10 µM, the inhibition of dNTP incorporation by T4 DNA polymerase is primarily due to the interaction of this compound with the DNA template. nih.gov This interaction leads to a destabilization of the DNA growing point, which is the site of active replication. nih.govresearchgate.net

The affinity of this compound and its derivatives for DNA has been quantified in various studies, providing insight into the structure-activity relationship of these compounds. The binding constant (K) is a measure of the strength of this interaction.

Studies on derivatives of 9-aminoacridine have shown that substituents on the acridine ring significantly affect DNA binding affinity. The introduction of a methyl group tends to reduce both mutagenic activity and intercalative DNA binding affinity, whereas the introduction of a chlorine atom increases both parameters. tandfonline.com The binding affinity generally increases with the introduction of substituents that are more electron-withdrawing. tandfonline.com For example, halogenated derivatives show a stronger binding affinity than the parent compound. tandfonline.com In one study, the binding of various 9-aminoacridine derivatives to calf thymus DNA was measured, showing a clear trend related to the electronic properties of the substituents. tandfonline.com

| Compound | Substituent(s) | Binding Constant (K) to Calf Thymus DNA (M⁻¹) | Cytotoxicity LD₅₀ (µM) in L-1210 cells | Source |

|---|---|---|---|---|

| 9-Aminoacridine | None | 1.5 x 10⁵ | 0.031 | tandfonline.comarkat-usa.org |

| 9-Amino-2-methylacridine | 2-Methyl | 1.0 x 10⁵ | Not Reported | tandfonline.com |

| 9-Amino-2,7-dimethylacridine | 2,7-Dimethyl | 0.8 x 10⁵ | Not Reported | tandfonline.com |

| 9-Amino-2-chloroacridine | 2-Chloro | 2.1 x 10⁵ | Not Reported | tandfonline.com |

| N,N'-Methylenedi-(5,2-xylyl)-bis-(9-acridinamine) | bis-acridine | Not Reported | 3.0 | arkat-usa.org |

| N,N'-(2,2'-Dimethyl)-diphenyl-bis-(9-acridinamine) | bis-acridine | Not Reported | 0.30 | arkat-usa.org |

Note: Binding constants and cytotoxicity data are compiled from different studies and experimental conditions may vary.

Destabilization of DNA Growing Point and Interactions with DNA Polymerase

Non-Covalent Interactions in Crystal Engineering and Self-Assembly

The field of crystal engineering utilizes non-covalent interactions to design and synthesize solid-state materials with specific structures and properties. acs.orgrsc.org The this compound cation is a valuable building block in this field due to its planar geometry, proton donor/acceptor sites, and extensive π-system, which facilitate a variety of predictable non-covalent interactions. mdpi.com

In the crystal lattice, this compound ions frequently form supramolecular assemblies through a combination of hydrogen bonds and π–π stacking interactions. mdpi.com When co-crystallized with various anions, such as carboxylates or sulfonates, robust hydrogen-bonding synthons are formed. ug.edu.pl For example, the amino group and the protonated ring nitrogen of the this compound cation act as hydrogen bond donors, interacting with acceptor atoms (like oxygen) on the counter-anion. ug.edu.pl

These interactions can lead to the formation of well-defined, repeating motifs, such as cyclic heterotetramers or heterohexamers, which then self-assemble into higher-order one-, two-, or three-dimensional networks. mdpi.comug.edu.pl The planar acridine rings often arrange in offset π–π stacks, contributing significantly to the stability of the crystal packing. mdpi.com The specific arrangement is influenced by the nature of the counter-ion, demonstrating how the principles of molecular recognition and self-assembly can be used to control the solid-state architecture of this compound-based materials. ug.edu.pl

Pi-Pi (π-π) Stacking Interactions in Crystalline Architectures

Pi-pi (π-π) stacking is a dominant organizing force in the crystal structures of this compound salts and complexes. This interaction involves the face-to-face arrangement of the electron-rich aromatic acridine rings. In the crystal structure of this compound chloride N,N-dimethylformamide monosolvate, the this compound (9-AA) cations are organized in layers and oriented in an antiparallel manner relative to cations in adjacent layers. iucr.orgnih.gov This arrangement is stabilized by a network of multidirectional π–π interactions. iucr.orgnih.gov

The geometry of these stacking interactions can vary, leading to offset, slipped, or parallel arrangements with a range of centroid-to-centroid distances. For instance, in complexes with metal-coordinated pyridine-2,6-dicarboxylate (B1240393), extensive π-π stacking is a key feature. iucr.orgiucr.orgnih.govsid.ir The shortest centroid-centroid distances in these structures can be as low as 3.336 Å, indicating significant orbital overlap. iucr.org These interactions often result in the formation of distinct stacks of cations that propagate throughout the crystal lattice, forming columns or layered structures. iucr.orgsid.irrsc.org

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| Bis(this compound) bis(pyridine-2,6-dicarboxylato)nickelate(II) trihydrate | π–π Stacking | 3.336 (shortest) | iucr.org |

| Bis(this compound) bis(pyridine-2,6-dicarboxylato)cuprate(II) trihydrate | π–π Stacking | 3.350 (shortest) | iucr.orgnih.gov |

| Bis(this compound) bis(pyridine-2,6-dicarboxylato)manganate(II) trihydrate | Offset/Slipped π–π | 3.3704 - 3.8674 | iucr.org |

| (9-AAcrH⁺)₂[Zn(pydc)₂]·3H₂O | π–π Stacking | 3.4413 - 3.8216 | sid.ir |

| (9-AAcrH⁺)₂[Cd(pydc)₂]·4H₂O | π–π Stacking | 3.549 - 3.844 | researchgate.netresearchgate.net |

| This compound chloride N,N-dimethylformamide monosolvate | π–π Stacking | 3.6514 - 4.7445 | nih.gov |

Hydrogen Bonding Networks (N-H…O, O-H…O, C-H…O, N-H…Cl) in Supramolecular Structures

Hydrogen bonds are pivotal in directing the assembly of this compound-based supramolecular structures. The cation possesses multiple hydrogen bond donor sites: the protonated nitrogen in the acridine ring (N-H) and the exocyclic amino group (NH₂). These sites readily interact with various acceptor atoms like oxygen and chloride, leading to robust and predictable patterns known as supramolecular synthons. iucr.orgnih.gov

| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (D···A) (Å) | Reference |

|---|---|---|---|

| This compound chloride N,N-dimethylformamide monosolvate | N—H···O | 2.723 - 2.740 | iucr.orgnih.gov |

| N—H···Cl | 3.209 - 3.246 | iucr.orgnih.gov | |

| C—H···Cl | 3.608 - 3.688 | nih.gov | |

| This compound nitrate (B79036) monohydrate | N(ring)—H···O(water) | 2.7867 | nih.gov |

| N(amino)—H···O(nitrate) | 2.9123 - 3.0662 | nih.gov | |

| Bis(this compound) bis(pyridine-2,6-dicarboxylato)nickelate(II) trihydrate | O—H···O / N—H···O / C—H···O | 2.6903 - 3.3386 | iucr.org |

C-H…π Stacking Interactions

Beyond the more common π-π stacking and hydrogen bonds, C-H…π interactions play a subtle yet significant role in the crystal packing of this compound compounds. acs.org In these interactions, a C-H bond acts as a weak hydrogen bond donor, with the electron cloud of an aromatic ring serving as the acceptor.

In the crystal structure of (AAcrH)₂[Cd(pydc)₂]·4H₂O, a notable C-H···π interaction is observed between a C-H group on the this compound cation and the aromatic ring of a neighboring pyridine-2,6-dicarboxylate (pydc) anion. researchgate.netresearchgate.net The measured distance between the hydrogen atom and the π-system centroid is 2.94 Å, falling within the accepted range for such interactions. researchgate.netresearchgate.net These forces, while individually weak, can collectively contribute to the stability and specific orientation of molecules within the crystal lattice. acs.org

Halogen Bonding Contacts in Multi-Component Systems

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). While less common than hydrogen bonding, it is a powerful tool in crystal engineering. In multi-component crystals involving acridine derivatives and halogen-substituted molecules, halogen bonds can influence the supramolecular assembly.

Studies on ethacridine (B1671378) (6,9-diamino-2-ethoxyacridine), a close derivative of 9-aminoacridine, complexed with meta-halobenzoic acids, have revealed the presence of X⋯O halogen bonds (where X = Cl, Br, I). mdpi.comresearchgate.net In these isostructural compounds, the halogen atom on the benzoate (B1203000) anion interacts with the oxygen atom of the ethoxy group on a neighboring ethacridinium cation. mdpi.com This interaction helps to link the primary structural blocks, demonstrating that halogen bonding can be a key factor in dictating the crystal packing of multi-component systems based on the acridine framework. mdpi.com

Host-Guest Chemistry and Complex Formation

The this compound cation is an excellent component for building more complex chemical systems through host-guest chemistry. Its ability to form stable organic salts and participate in charge-transfer phenomena makes it a versatile building block in supramolecular chemistry and materials science.

Organic Salt Formation and Crystal Growth Mechanisms

The formation of organic salts is a primary manifestation of this compound's host-guest chemistry. Due to the basicity of the 9-aminoacridine molecule, it readily accepts a proton from an acidic compound to form the this compound cation. This proton transfer typically occurs when there is a sufficient difference in the pKa values between the acid and the base, resulting in the formation of a stable salt held together by strong charge-assisted hydrogen bonds. acs.org

Single crystals of these organic salts are most commonly grown using the slow evaporation technique. sid.irnih.govresearchgate.neteurjchem.comdntb.gov.ua A typical procedure involves dissolving 9-aminoacridine and a suitable acid (the guest) in an appropriate solvent or solvent mixture, such as methanol (B129727), ethanol (B145695)/water, or methanol/tetrahydrofuran. sid.iracs.orgresearchgate.net Over a period of days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the gradual formation of well-defined crystals suitable for X-ray diffraction analysis. sid.iracs.org The choice of solvent and the molar ratios of the components can be critical in obtaining high-quality crystals of a specific structure. rsc.org

Charge-Transfer Complex Formation and Characterization

This compound can form charge-transfer (CT) complexes, which are molecular assemblies where a fraction of electronic charge is transferred from an electron donor to an electron acceptor. In some cases, the formation of an organic salt involves a significant degree of charge transfer. For instance, the organic salt this compound picrate (B76445), formed from the electron-accepting 9-aminoacridine and the electron-donating picric acid, is described as a charge-transfer complex. researchgate.netresearchgate.net The formation and stability of this solid CT complex have been characterized by various analytical methods, including FT-IR, NMR, and thermal analysis. researchgate.net

Furthermore, the this compound core is integral to derivatives designed to exhibit excited-state intramolecular charge transfer (ESICT). acs.orgacs.org In these systems, a fluorochromic dye is created by attaching electron-withdrawing groups to the this compound chromophore. acs.org Upon photoexcitation, an intramolecular charge transfer occurs, leading to complex fluorescence behavior, including dual fluorescence and multi-exponential decay kinetics. acs.orgacs.org This phenomenon is highly sensitive to the solvent environment and is a key property for the development of fluorescent probes and indicators. acs.org

Metal-Organic Framework (MOF) and Coordination Compound Assembly with this compound

The protonated form of 9-aminoacridine, the this compound cation, plays a significant role as a counter-ion and a structure-directing agent in the formation of complex supramolecular assemblies, particularly with metal-ligand complexes. While extensive research details its incorporation into coordination compounds, its role in forming classic Metal-Organic Frameworks (MOFs), where it would act as a primary building block or linker, is not prominently documented in the reviewed literature. Instead, its contribution is primarily observed in the assembly of proton-transfer compounds and coordination complexes where it balances the charge of anionic metal complexes and facilitates the formation of extended networks through non-covalent interactions.

A notable area of research involves the reaction of 9-aminoacridine with metal salts and multidentate ligands, such as pyridine-2,6-dicarboxylic acid (pydcH₂). In these systems, a proton transfer typically occurs from the acidic ligand to the basic nitrogen atom of the acridine ring, forming the this compound (AAcrH)⁺ cation. This cation then co-crystallizes with the anionic metal-ligand complex.

Detailed Research Findings

Several studies have successfully synthesized and characterized coordination compounds where the this compound cation is a key component of the crystal lattice. These studies utilize single-crystal X-ray diffraction to elucidate the intricate structures and the intermolecular forces that govern their assembly.

Zinc(II) and Cadmium(II) Coordination Compounds:

Aqueous reactions involving zinc(II) or cadmium(II) nitrates, pyridine-2,6-dicarboxylic acid, and 9-aminoacridine have led to the formation of isostructural proton-transfer compounds: (AAcrH)₂[Zn(pydc)₂]·3H₂O and (AAcrH)₂[Cd(pydc)₂]·4H₂O. sid.irresearchgate.net In these structures, the metal ion is six-coordinated by two tridentate pyridine-2,6-dicarboxylate (pydc)²⁻ ligands, resulting in a distorted octahedral geometry. sid.irresearchgate.netnih.gov The resulting dianionic complexes, [Zn(pydc)₂]²⁻ and [Cd(pydc)₂]²⁻, are charge-balanced by two this compound cations. sid.irresearchgate.net

The crystal packing of these compounds is stabilized by a network of intermolecular interactions. The this compound cations form extended stacks, which are influenced by π-π stacking interactions between the aromatic rings. sid.irresearchgate.netresearchgate.net The centroid-centroid distances between the stacked rings in the cadmium complex range from 3.5489(9) Å to 3.8443(10) Å. researchgate.netresearchgate.net Additionally, hydrogen bonds involving the amino group of the cation, the carboxylate groups of the ligand, and the lattice water molecules further stabilize the three-dimensional supramolecular architecture. sid.irnih.gov Water molecules often form clusters that bridge the anionic complexes and the cationic stacks. sid.irresearchgate.net

Iron(III) and Nickel(II) Coordination Compounds:

Similar synthetic strategies have been employed to create coordination compounds with other transition metals. For instance, the compound (C₁₃H₁₁N₂) [Fe(C₇H₃NO₄)₂]·4H₂O features an Fe(III) ion coordinated by two perpendicular pyridine-2,6-dicarboxylate ligands, forming a distorted octahedral anionic complex. researchgate.net The charge is balanced by a single this compound cation. The crystal structure is stabilized by C—H···O and N—H···O hydrogen bonds, as well as water clusters that link the anionic chains. researchgate.net

In a related nickel(II) complex, (C₁₃H₁₁N₂)₂[Ni(C₇H₃NO₄)₂]·3H₂O, the Ni(II) ion is also in a distorted octahedral environment, coordinated by two pydc ligands. iucr.org The structure is held together by two this compound cations, uncoordinated water molecules, and a variety of non-covalent interactions. These include robust O—H···O hydrogen bonds that form distinct synthons, N—H···O hydrogen bonds connecting anions and cations, and π–π stacking interactions with a shortest centroid–centroid distance of 3.336 (7) Å. iucr.org

The following tables summarize key crystallographic and interaction data for these representative coordination compounds.

Data Tables

Table 1: Selected Crystallographic Data for this compound Coordination Compounds

| Compound Formula | Crystal System | Space Group | Metal Ion | Coordination Geometry | Ref. |

| (C₁₃H₁₁N₂)₂[Zn(C₇H₃NO₄)₂]·3H₂O | Triclinic | P-1 | Zn(II) | Distorted Octahedral | sid.irnih.gov |

| (C₁₃H₁₁N₂)₂[Cd(C₇H₃NO₄)₂]·4H₂O | Triclinic | P-1 | Cd(II) | Distorted Octahedral | sid.irresearchgate.net |

| (C₁₃H₁₁N₂)[Fe(C₇H₃NO₄)₂]·4H₂O | Not Specified | Not Specified | Fe(III) | Distorted Octahedral | researchgate.net |

| (C₁₃H₁₁N₂)₂[Ni(C₇H₃NO₄)₂]·3H₂O | Not Specified | Not Specified | Ni(II) | Distorted Octahedral | iucr.org |

Table 2: Key Intermolecular Interaction Data in this compound Coordination Compounds

| Compound | Interaction Type | Key Distances / Features | Ref. |

| (AAcrH)₂[Cd(pydc)₂]·4H₂O | π-π Stacking | Centroid-centroid distances: 3.549(1) Å to 3.844(1) Å | researchgate.netresearchgate.net |

| (AAcrH)₂[Cd(pydc)₂]·4H₂O | C-H···π Stacking | H···π distance of 2.94 Å | researchgate.netresearchgate.net |

| (C₁₃H₁₁N₂)₂[Ni(C₇H₃NO₄)₂]·3H₂O | π-π Stacking | Shortest centroid-centroid distance: 3.336 (7) Å | iucr.org |

| (C₁₃H₁₁N₂)₂[Ni(C₇H₃NO₄)₂]·3H₂O | C-O···π Interaction | O···centroid distance: 3.562 (10) Å | iucr.org |

| (C₁₃H₁₁N₂)[Fe(C₇H₃NO₄)₂]·4H₂O | Hydrogen Bonding | C—H···O and N—H···O interactions form chains and link to water clusters | researchgate.net |

| (C₁₃H₁₁N₂)₂[Zn(C₇H₃NO₄)₂]·3H₂O | Hydrogen Bonding | N—H···O and O—H···O bonds create R⁴₂(8) and R³₃(9) motifs | nih.gov |

Photophysical and Electrochemical Research of 9 Aminoacridinium

Electronic Absorption and Fluorescence Spectroscopy

The photophysical properties of 9-aminoacridinium and its derivatives are a subject of extensive research, focusing on their electronic absorption and fluorescence characteristics. These studies provide insights into tautomeric forms, quenching mechanisms, excited-state dynamics, and the influence of the molecular environment.

Tautomeric Phenomena Studies via Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a key technique for investigating the tautomeric equilibrium of this compound in its protonated forms. Experimental UV spectra suggest that 9-aminoacridine (B1665356) can exist in both amino and imino tautomeric forms. researchgate.netcapes.gov.br Theoretical calculations support this, predicting that all strong transitions are of the π→π* type, leading to a shift in electron density from the endocyclic nitrogen to the C(9) and exocyclic nitrogen atoms. researchgate.net The singly protonated 9-aminoacridine cation has been shown to exist as the 9-iminoacridan monocation, a vinylogous cyclic amidine valence tautomer, in both ground and excited states in aqueous solutions at physiological pH. capes.gov.br

The nature of substituents on the exocyclic nitrogen atom significantly influences the tautomeric equilibrium. For instance, in derivatives like 9-(methoxyamino)acridine and 9-hydrazinoacridine, the imino tautomer is predominant in the ground state. univer.kharkov.ua Conversely, compounds such as N-(2-chloroethyl)acridin-9-amine and N-(5-methylpyridin-2-yl)acridin-9-amine can exist as a mixture of both amino and imino tautomers, with the equilibrium being sensitive to solvent polarity and specific interactions. univer.kharkov.ua The position of the long-wavelength absorption band is indicative of the dominant tautomeric form; a red-shift is observed when the amino form prevails. univer.kharkov.ua

Fluorescence Quenching Mechanisms (Static and Dynamic) by Various Quenchers

The fluorescence of this compound and its derivatives can be quenched by various molecules through different mechanisms. Both static and dynamic quenching processes have been observed.

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. researchgate.netnih.gov This mechanism is supported by lifetime measurements where the fluorescence lifetime of the fluorophore remains unchanged in the presence of the quencher. researchgate.netnih.gov Studies with quenchers like substituted uracils and certain estrogens and flavonoids have demonstrated static quenching of 9-aminoacridine fluorescence. researchgate.netnih.gov The formation of these ground-state complexes is a primary contributor to the observed quenching. researchgate.net

Dynamic quenching , also known as collisional quenching, occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. nih.govlibretexts.org The quenching of this compound monomer emission by dimers or foreign quenchers like potassium iodide (KI) has been identified as transient in nature, which is a characteristic of dynamic quenching. ias.ac.in In some systems, both static and dynamic quenching can occur simultaneously. For example, the quenching of Alexa Fluor 488 by tryptophan exhibits both static and dynamic components. nih.gov

The efficiency of quenching is influenced by the properties of the quencher and the solvent. For instance, the quenching of 9-aminoacridine fluorescence by phenols is influenced by the position and electronic properties of substituents on the quencher molecule. researchgate.net Similarly, vesicle-induced quenching of 9-aminoacridine fluorescence is dependent on the surface charge density of the liposomes. nih.gov

Table 1: Quenching Mechanisms of this compound by Various Quenchers

| Quencher Type | Predominant Mechanism(s) | Key Findings |

|---|---|---|

| Substituted Uracils | Static | Formation of a ground-state complex. nih.gov |

| Phenols | Static | Quenching efficiency depends on substituent properties on the phenol. researchgate.net |

| Estrogens and Flavonoids | Static | Ground-state complex formation is the primary quenching pathway. researchgate.net |

| Potassium Iodide (KI) | Dynamic (Transient) | Quenching of monomer emission by foreign quenchers. ias.ac.in |

| This compound Dimers | Dynamic (Transient) | Self-quenching of monomer emission at higher concentrations. ias.ac.in |

| Liposomes | Static/Dynamic | Vesicle-induced quenching is related to membrane surface charge. nih.gov |

| Tryptophan | Static and Dynamic | Both ground-state complex formation and collisional quenching occur. nih.gov |

Excited-State Lifetime Investigations and Modulation

The excited-state lifetime of this compound is a crucial parameter in understanding its photophysical behavior. Time-domain spectroscopy has been employed to study the lifetimes of the neutral, singly protonated (this compound), and doubly protonated species. ias.ac.in The lifetime of the this compound monomer at 80 K is reported to be 16.5 ns and remains constant up to approximately 220 K. ias.ac.in

The excited-state lifetime can be modulated by various factors, including concentration, temperature, and the presence of quenchers. At higher concentrations, the decay deviates from a single exponential due to quenching effects. ias.ac.in Furthermore, the formation of excimers from ground-state dimers can influence the excited-state dynamics. ias.ac.in

Derivatization of the 9-aminoacridine core provides a powerful tool for modulating its fluorescence lifetime. For instance, a novel long-lifetime fluorescence reporter based on 9-aminoacridine was designed, whose lifetime can be systematically altered when in proximity to a tryptophan residue. rsc.orgresearchgate.net This property is particularly useful for developing fluorescence lifetime-based biochemical assays. rsc.orgresearchgate.net The excited-state lifetimes of various aminoacridinium photocatalysts are typically in the nanosecond range, which makes them suitable for photoredox catalysis. rsc.org

In derivatives of this compound, multiexponential fluorescence decays are often observed. For example, in certain fluorochromic dyes derived from this compound, the analysis of fluorescence decays reveals multiple lifetime components. nih.govacs.org These components are attributed to different processes, including the formation and decay of an excited-state intramolecular charge transfer (ESICT) state and the normal emission from the acridinium (B8443388) chromophore. nih.govacs.org Specifically, short-lived components in the range of 160-350 ps and 1.1-3.0 ns have been associated with the ESICT state, while a longer component of about 9 ns is ascribed to the normal fluorescence emission. nih.govacs.org

Photoinduced Intramolecular Charge Transfer (ICT) Mechanisms

Photoinduced intramolecular charge transfer (ICT) is a significant photophysical process observed in certain derivatives of this compound. acs.orgdntb.gov.ua This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation, leading to a highly polar excited state.

In fluorochromic dyes derived from this compound that contain a vinylene function with electron-withdrawing groups, dual fluorescence is often observed. nih.govacs.org This phenomenon is attributed to the emission from both the locally excited (LE) state of the acridinium chromophore and an excited-state intramolecular charge transfer (ESICT) state. nih.govacs.orgnih.gov The formation of the ICT state can be influenced by factors such as intramolecular hydrogen bonding and solvent polarity. nih.govacs.org

The mechanism of ICT can involve molecular torsion, akin to the twisted intramolecular charge-transfer (TICT) model. acs.org Calculations of the dihedral angle between the acridinium π system and the 9-aminomethylene group in some derivatives support this torsional mechanism. acs.org The ICT emission can be sensitive to the environment; for example, it is readily quenched by the addition of water to polar solvents, which is thought to be due to shifts in the keto-amine/enol-imine equilibrium. nih.gov

The dynamics of the ICT process have been investigated using time-resolved fluorescence spectroscopy. The analysis of fluorescence decays in different solvents for some derivatives reveals short-lived components associated with the formation and decay of the ICT state, in addition to a longer-lived component from the normal emission of the acridinium chromophore. nih.gov

Solvent Enhancement of Electronic Intensity in Acridinium Systems

The electronic absorption spectra of 9-aminoacridine are notably influenced by the solvent environment. funaab.edu.ngcore.ac.ukresearchgate.net Generally, the intensity of an electronic transition, quantified by the oscillator strength (f), increases with the polarity of the solvent. researchgate.net This phenomenon, known as solvent enhancement of electronic intensity, is particularly significant for transitions that are formally forbidden. funaab.edu.ngcore.ac.uk

Studies have shown that the molar extinction coefficient of 9-aminoacridine in the visible region can increase dramatically, by orders of magnitude, when moving from an apolar to a polar solvent. researchgate.net This enhancement is attributed to perturbation forces between the solute (9-aminoacridine) and the surrounding solvent molecules. funaab.edu.ngcore.ac.uk The modified Onsager-Abe-Iweibo reaction field model has been used to analyze these solvent effects and to estimate the oscillator strength in the vapor phase. funaab.edu.ngcore.ac.ukresearchgate.net

The observed absorption bands of 9-aminoacridine show a bathochromic (red) shift as the solvent polarity increases. researchgate.netresearchgate.net This is due to the perturbation of the π-electronic energy levels by the solvent. researchgate.net The lone-pair electrons on the amino substituent are strongly delocalized, contributing to this effect. researchgate.net

Table 2: Solvent Effects on the Absorption Maxima and Oscillator Strength of 9-Aminoacridine

| Solvent | Refractive Index (n) | Dielectric Constant (D) | Absorption Maxima (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| n-Hexane | 1.375 | 1.89 | 385, 405 | 0.13 |

| Dichloromethane | 1.424 | 9.08 | 390, 412 | 0.18 |

| Methanol (B129727) | 1.329 | 32.6 | 395, 418 | 0.22 |

Data compiled from various spectroscopic studies. researchgate.netresearchgate.net

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound and its derivatives, playing a crucial role in various applications, including photocatalysis and interactions with biological systems. rsc.orgscispace.comacs.orgresearchgate.netscispace.comresearchgate.net

In the context of photocatalysis, acridinium salts are known for their high reduction potential in the excited state, making them powerful photooxidants. rsc.org Upon irradiation, the excited acridinium catalyst can accept an electron from a suitable donor, initiating a chemical transformation. The efficiency of these PET processes is a key factor in the design of novel organophotoredox catalysts. rsc.orgscispace.comresearchgate.net The excited-state lifetimes of these catalysts, typically in the nanosecond range, are well-suited for facilitating such electron transfer reactions. rsc.org

PET processes are also significant in the interaction of this compound with other molecules and materials. For example, when 9-aminoacridine hydrochloride (9AA-HCl) is conjugated with zinc oxide (ZnO) nanoparticles, the fluorescence of 9AA-HCl is quenched. acs.org This quenching is attributed to a PET from the excited state of 9AA-HCl to the conduction band of the ZnO nanoparticle. acs.org The rate of this interfacial PET has been estimated to be on the order of 1.54 × 10⁹ s⁻¹. acs.org This electron transfer process enhances the photocatalytic activity of the nanoconjugate by reducing the recombination of electron-hole pairs in the semiconductor. acs.org

Furthermore, the redox properties of acridine (B1665455) derivatives make them potential electron donors or acceptors depending on the reduction potential of the interacting species. researchgate.net Studies involving 9AA-HCl and gold nanoparticles have revealed PET in both singlet and triplet excited states, with the formation of ion pairs occurring on a femtosecond to picosecond timescale. researchgate.net

Mechanisms of Charge Transfer in Hybrid Systems (e.g., Nanoconjugates)

The photophysical behavior of this compound (9-AA) in hybrid systems, particularly in nanoconjugates, is characterized by intricate charge transfer mechanisms. When conjugated with semiconductor nanoparticles like zinc oxide (ZnO), this compound hydrochloride hydrate (B1144303) (9AA-HCl) exhibits photoinduced electron transfer (PET). acs.orgresearchgate.netnih.gov Spectroscopic studies have revealed that upon photoexcitation, 9AA-HCl can act as an electron donor, transferring an electron to the conduction band of the ZnO nanoparticle. acs.orgresearchgate.netresearchgate.net This process is fundamental to the functionality of these nanoconjugates in various applications.

The efficiency of this charge separation is a key factor in the enhanced properties of the hybrid system compared to its individual components. acs.orgresearchgate.net For instance, the rate of electron transfer from the excited state of 9AA-HCl to the ZnO conduction band has been estimated to be on the order of 1.54 × 10⁹ s⁻¹. acs.org This rapid charge transfer effectively separates the electron and hole, which in turn influences the subsequent photochemical processes. acs.orgresearchgate.net

The interaction between this compound and the nanoparticle surface is crucial for facilitating this charge transfer. In the case of ZnO nanoconjugates, evidence suggests that the binding occurs through the amine group of the this compound molecule. nih.gov This is supported by shifts in the photoluminescence emission of 9AA-HCl upon conjugation, indicating a hydrogen-bonding interaction between the molecule and the ZnO nanoparticles. nih.gov The nature of the interaction can also be influenced by the surrounding environment, such as the pH, which affects the protonation state of the this compound molecule. acs.orgnih.gov

Furthermore, in some systems, such as when conjugated with gold nanoparticles (AuNPs), this compound can exhibit different charge transfer phenomena, including excited state proton transfer (ESPT) in the triplet state. researchgate.net The planar nature of the this compound molecule can also lead to dimerization at the excited state when immobilized on the surface of AuNPs. researchgate.net These diverse charge transfer pathways underscore the versatility of this compound in designing functional hybrid materials. researchgate.net

Table 1: Charge Transfer Properties of this compound in a Hybrid System

| Hybrid System | Charge Transfer Mechanism | Key Findings |

| 9AA-HCl–ZnO Nanoconjugate | Photoinduced Electron Transfer (PET) | Electron transfer from photoexcited 9AA-HCl to the conduction band of ZnO. acs.orgresearchgate.netnih.gov |

| 9AA-HCl–AuNPs Conjugate | Excited State Proton Transfer (ESPT) | ESPT occurs in the triplet state. researchgate.net |

Role in Reactive Oxygen Species (ROS) Generation and Photochemical Processes

The charge transfer processes in this compound-based hybrid systems are intrinsically linked to the generation of reactive oxygen species (ROS). acs.orgresearchgate.netnih.gov Following the photoinduced electron transfer from this compound to a semiconductor nanoparticle like ZnO, the generated electron in the conduction band can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•). acs.orgnih.gov Subsequently, a cascade of reactions can lead to the formation of other ROS, such as hydroxyl radicals (•OH) and hydroperoxyl radicals. acs.orgresearchgate.netnih.gov

This ROS generation is a critical factor in the photochemical and photophysical processes of these hybrid systems. nih.gov For example, the photocatalytic activity of ZnO-9AA-HCl nanoconjugates in the degradation of organic pollutants is attributed to the oxidizing power of the generated ROS. acs.orgnih.gov The efficiency of this process is enhanced in the nanoconjugate compared to bare ZnO nanoparticles due to the effective charge separation, which minimizes the recombination of the photogenerated electron-hole pair. acs.orgresearchgate.net

The ability of these nanoconjugates to generate intracellular ROS has also been demonstrated. acs.orgresearchgate.net This has significant implications for biological applications, such as antibacterial activity. The generated ROS can induce oxidative stress in bacteria, leading to cell death. acs.orgresearchgate.net Studies have shown that ZnO-9AA-HCl nanoconjugates can generate sufficient intracellular ROS to be effective against Gram-negative bacteria. acs.orgresearchgate.net The generation of ROS is often confirmed by observing the hydrolysis of non-fluorescent 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). acs.orgresearchgate.net

The central tricyclic moiety of acridine derivatives possesses fascinating redox properties, allowing them to act as both electron donors and acceptors depending on the redox potential of the adjacent chemical entity. researchgate.net This versatility is fundamental to their role in various photochemical reactions. nih.gov

Electrochemical Properties and Applications

Redox Potential Characterization for Catalytic Activity

The electrochemical properties of this compound and its derivatives are pivotal to their application in catalysis, particularly in the field of organophotoredox catalysis. scispace.comrsc.orgacs.org The redox potentials of these compounds determine their ability to act as electron donors or acceptors in both their ground and excited states. scispace.comrsc.orgnih.gov

The introduction of different substituents onto the acridinium core allows for the fine-tuning of its photophysical and photochemical properties, including its redox potentials. scispace.comacs.org For instance, the addition of electron-donating groups can modulate the reduction potential of the catalyst. rsc.org This modularity is crucial for designing catalysts tailored for specific chemical transformations. scispace.comacs.org

Amsacrine and its analogues, which are 9-anilinoacridine (B1211779) derivatives, undergo a chemically reversible, two-electron oxidation to form quinone diimines. nih.gov The redox potentials (E₁/₂) of these compounds are influenced by the electronic properties of the substituents on the anilino ring, with electron-donating groups facilitating oxidation. nih.gov However, substituents on the acridine ring itself have a minimal effect on the redox potentials. nih.gov

The excited-state reduction potential (E₁/₂ [P*/P⁻]) is a key parameter for photoredox catalysts, as it dictates their ability to oxidize or reduce a substrate upon photoexcitation. rsc.org Acridinium salts are known for their high excited-state reduction potentials, often exceeding +2.0 V vs. SCE, making them powerful photooxidants. rsc.orgresearchgate.net By modifying the structure with amino groups, the redox potential can be lowered to match the requirements of specific reactions, expanding their applicability. rsc.org

Table 2: Redox Potentials of Selected Acridinium-Based Photocatalysts

| Catalyst | E₁/₂ (P/P⁻) (V vs. SCE) | E₁/₂ (P*/P⁻) (V vs. SCE) |

| Catalyst 4e | -0.56 | +1.69 |

| 6-aminoacridinium 4h | -0.89 | +1.40 |

| Catalyst 1 | -1.15 | +1.25 |

Data sourced from a study on aminoacridinium organophotoredox catalysts. scispace.com

Supramolecular Electrochemistry for Analytical and Sensing Applications

The unique recognition and binding properties of this compound make it a valuable component in the field of supramolecular electrochemistry, particularly for the development of analytical and sensing platforms. ucl.ac.ukscispace.com Its ability to form stable complexes with host molecules, such as cucurbit[n]urils (CBn), allows for the construction of sophisticated electrochemical sensors. ucl.ac.uk

In these systems, the this compound cation can act as a guest molecule, forming homo-ternary complexes within the cavity of a host like cucurbit researchgate.neturil (CB8). ucl.ac.uk The formation of these supramolecular assemblies can be monitored electrochemically, providing a basis for sensing applications.

For example, a dual-functional electrochemical sensing assay can be designed based on the self-assembly of CB8 with a redox-active reporter. ucl.ac.uk The displacement of the reporter by an analyte, or the association of the analyte with the supramolecular complex, leads to a change in the electrochemical signal, enabling quantitative detection. ucl.ac.uk These types of sensors offer the potential for high sensitivity and selectivity, with detection limits reaching the micromolar and even nanomolar range. ucl.ac.uk

Recent research has also focused on the development of graphene-based electrochemical sensors for the determination of 9-Aminoacridine. researchgate.net By modifying a screen-printed electrode with functionalized graphene, a sensor with a wide linear range and a low limit of detection has been achieved. researchgate.net This highlights the ongoing efforts to create robust and sensitive analytical methods for this important compound. researchgate.net

Advanced Analytical Methodologies and Sensor Development Utilizing 9 Aminoacridinium

Spectroscopic Detection and Quantitation Techniques

Spectroscopic methods are a cornerstone of analytical chemistry, and 9-aminoacridinium's distinct absorption and emission properties make it a valuable tool in this domain.

UV-Visible Spectrophotometry for Analytical Applications